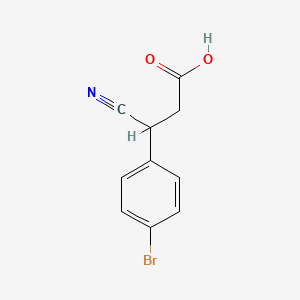

3-(4-Bromophenyl)-3-cyanopropanoic acid

Description

Contextualization within Aryl-Substituted Cyanopropanoic Acids

3-(4-Bromophenyl)-3-cyanopropanoic acid belongs to the broader class of aryl-substituted cyanopropanoic acids. These compounds are defined by a central three-carbon propanoic acid chain where one of the carbons bears both an aromatic (aryl) ring and a cyano (nitrile) group. The specific nature of the aryl group and the position of substitution can be varied to fine-tune the molecule's properties. For instance, related compounds like 3-(2-cyanophenyl)propionic acid are utilized as intermediates in the synthesis of more complex cyclic structures such as 4-cyano-1-indanone google.com.

The synthetic utility of this class of compounds often stems from the reactivity of the nitrile and carboxylic acid functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to diverse chemical transformations. The carboxylic acid group can undergo esterification, amidation, or reduction. The presence of the aryl ring, in this case, a bromophenyl group, introduces possibilities for cross-coupling reactions, further enhancing its synthetic potential.

Significance as a Chiral Building Block in Advanced Organic Synthesis

A key feature of this compound is the presence of a stereocenter at the third carbon atom—the carbon bonded to the bromophenyl and cyano groups. This means the compound can exist as two non-superimposable mirror images, or enantiomers. When synthesized or isolated in an enantiomerically pure form, it becomes a valuable chiral building block.

Chiral building blocks are essential in modern organic synthesis, particularly for the production of pharmaceuticals and other biologically active molecules where specific stereochemistry is often crucial for activity nih.gov. The synthesis of enantiomerically pure compounds is a significant focus of chemical research orgsyn.org. By analogy with structurally similar compounds, the value of this compound as a chiral synthon is clear. For example, the related compound (S)-3-(4-bromophenyl)butanoic acid is recognized as a valuable building block of high enantiomeric purity for the pharmaceutical industry orgsyn.orgorgsyn.org. Its enantioselective synthesis is achieved through methods like asymmetric conjugate addition, highlighting the importance of accessing such chiral aryl-substituted acids orgsyn.org.

The utility of chiral 3-aryl-3-hydroxypropanoic esters, another related class, as versatile building blocks for preparing diverse chiral liquid crystal compounds further underscores the importance of chiral 3-arylpropanoic acid derivatives scispace.com. The presence of the reactive cyano and bromo functionalities on this compound provides multiple handles for subsequent stereospecific transformations, making it a potentially powerful tool for constructing complex, enantiomerically pure target molecules. The use of bromophenyl-containing acids as key intermediates in the synthesis of major drugs like Alectinib further illustrates the strategic importance of this class of molecules in medicinal chemistry google.com.

Mentioned Compounds

Structure

2D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-3-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOMFJWRKMHFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573388 | |

| Record name | 3-(4-Bromophenyl)-3-cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003707-16-1 | |

| Record name | 3-(4-Bromophenyl)-3-cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) Applications

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Analog Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of a wide range of molecules. The choice of matrix is paramount, as it must co-crystallize with the analyte and absorb laser energy, leading to the desorption and ionization of the analyte. Analogs of 3-(4-Bromophenyl)-3-cyanopropanoic acid, particularly derivatives of cyanocinnamic acid, have been extensively studied not as analytes, but as high-performance MALDI matrices themselves.

| Matrix Analog | Key Feature | Application Benefit |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Standard Matrix | Effective for general peptide and protein analysis. nih.gov |

| 4-Chloro-α-cyanocinnamic acid (ClCCA) | Lower Proton Affinity | Enhanced sensitivity and more uniform response for peptides with varying basicity. nih.gov |

| α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA) | Extended Conjugation | Improved signal-to-noise ratios and spot homogeneity for intact protein analysis. mdpi.com |

This table presents data on compounds analogous to the subject of the article to illustrate the principles of MALDI-MS analog analysis.

Collision-Induced Dissociation Mass Spectrometry (CID-MS/MS) for Fragmentation Analysis

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion, providing valuable structural information. wikipedia.org The fragmentation pathways of this compound under CID conditions can be predicted based on the established behavior of its constituent functional groups.

The molecular ion of an aromatic carboxylic acid is typically strong. whitman.edu The primary fragmentation events for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group, leading to characteristic neutral losses. libretexts.orglibretexts.org For the subject compound (molar mass ≈ 268.1 g/mol ), key fragmentations would include:

Loss of a hydroxyl radical (-•OH): Resulting in an acylium ion (M-17).

Loss of a carboxyl radical (-•COOH): A common fragmentation pathway (M-45).

Decarboxylation (-CO₂): Loss of carbon dioxide (M-44).

Loss of the cyano group (-CN): A potential fragmentation pathway for nitriles (M-26). miamioh.edu

Loss of bromine radical (-•Br): A characteristic fragmentation for brominated aromatic compounds (M-79/81, reflecting isotope pattern). Studies have shown that aryl bromides are likely to produce radical fragment ions. chemrxiv.org

Cleavage of the propanoic acid chain: Breakage of the Cα-Cβ bond can lead to various fragment ions.

These fragmentation patterns allow for the detailed structural elucidation of the molecule and the identification of its specific substructures.

| Precursor Ion (M+H)⁺ | Proposed Neutral Loss | Fragment Ion m/z (approx.) | Structural Interpretation |

| 269 | H₂O | 251 | Loss of water from the carboxylic acid. |

| 269 | COOH | 224 | Loss of the carboxylic acid group. |

| 269 | HCN + CO₂ | 198 | Consecutive loss of hydrogen cyanide and carbon dioxide. |

| 269 | Br | 190 | Loss of the bromine atom from the phenyl ring. |

| 269 | C₃H₃NO₂ (side chain) | 156/158 | Bromophenyl cation fragment. |

This table outlines the predicted fragmentation pathways for this compound under CID-MS/MS.

Ion Mobility Mass Spectrometry and Predicted Collision Cross Section (CCS) Studies

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This technique provides an orthogonal dimension of separation to liquid chromatography and mass spectrometry, enabling the resolution of isomers and conformers that would otherwise be indistinguishable. nih.gov For a given ion, IM-MS measures its rotationally averaged collision cross section (CCS), a physicochemical property that reflects its three-dimensional structure. waters.com

The experimental CCS value of this compound would serve as an additional and robust identifier, complementing its retention time and mass-to-charge ratio. This is particularly valuable for distinguishing it from structural isomers in complex mixtures.

In recent years, significant progress has been made in the computational prediction of CCS values for small molecules using machine learning algorithms. mdpi.com Models such as AllCCS, CCSP2.0, and MGAT-CCS can predict the CCS of a molecule based on its chemical structure. nih.govacs.orgnih.gov These in silico tools allow for the creation of large-scale theoretical CCS libraries. The predicted CCS for this compound could be calculated and compared against an experimentally determined value to increase the confidence of its identification, a process that is becoming increasingly important in fields like metabolomics. acs.org

| Technique / Parameter | Principle | Application to this compound |

| Ion Mobility Spectrometry (IMS) | Gas-phase separation of ions based on size and shape. nih.gov | Separation from isomers; provides an additional dimension of characterization. |

| Collision Cross Section (CCS) | A measure of the ion's rotationally averaged area in the gas phase. | A robust, experimentally determined physical descriptor for identification. waters.com |

| Predicted CCS | Machine learning models predict CCS based on molecular structure (SMILES, etc.). mdpi.comnih.gov | Provides a theoretical CCS value for comparison with experimental data, aiding in structural confirmation. |

This table summarizes the principles of Ion Mobility Spectrometry and Collision Cross Section studies and their application to the target compound.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net While a published crystal structure for this compound was not identified, the application of SCXRD would provide unequivocal information on its molecular geometry.

An SCXRD analysis would yield precise bond lengths, bond angles, and torsion angles. For this chiral molecule, the technique is capable of determining the absolute configuration of the stereocenter (the C3 carbon bearing the four different substituents), distinguishing between the R and S enantiomers. This is often achieved through the analysis of anomalous dispersion effects, especially effective due to the presence of the heavy bromine atom. The crystal system, space group, and unit cell dimensions would also be determined, defining the fundamental repeating unit of the crystal lattice. Data from structurally related compounds, such as 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, illustrate the power of SCXRD in defining complex stereochemistry and conformation in the solid state. researchgate.net

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Bond Lengths & Angles | Precise intramolecular geometric parameters. |

| Torsion Angles | Defines the conformation of the molecule in the solid state. |

| Absolute Configuration (Flack parameter) | Determines the R/S configuration of the chiral center. |

This table lists the key parameters obtained from a single crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions and Molecular Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure and molecular packing of this compound are governed by a variety of intermolecular interactions. The presence of multiple functional groups allows for a complex interplay of forces that dictate the supramolecular architecture.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers via strong O—H···O hydrogen bonds, a classic and robust supramolecular synthon in carboxylic acids. researchgate.netrsc.org

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. The electropositive region on the outer surface of the bromine (the σ-hole) can interact favorably with nucleophiles like the oxygen atoms of the carboxylic acid or the nitrogen atom of the cyano group (Br···O or Br···N). nih.govbohrium.comnih.gov

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. These interactions, though weaker than hydrogen bonds, play a significant role in the packing of aromatic compounds, often resulting in offset or parallel-displaced arrangements. nih.gov

C-H···N/O Interactions: The nitrogen of the cyano group and the oxygens of the carboxyl group can act as acceptors for weak C-H···N or C-H···O hydrogen bonds, further stabilizing the crystal lattice. iucr.orgresearchgate.net

The combination and competition between these interactions would determine the final crystal packing arrangement.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | Carboxyl O-H | Carboxyl C=O | Formation of strong, predictable dimers. researchgate.net |

| Halogen Bonding | C-Br | C=O, C≡N | Directional interactions linking dimers or chains. nih.gov |

| π-π Stacking | Bromophenyl Ring | Bromophenyl Ring | Stabilization of layered or stacked structures. nih.gov |

| Weak Hydrogen Bonds | C-H | C≡N, C=O | Fine-tuning of the 3D molecular arrangement. iucr.org |

This table details the potential intermolecular interactions that direct the crystal packing of this compound.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. wikipedia.org Given the array of competing intermolecular interactions available to this compound, the existence of polymorphism is highly likely.

Different polymorphs can arise from subtle shifts in the balance between the strong O-H···O hydrogen bonding, directional halogen bonding, and dispersive π-π stacking. For example, one polymorph might be dominated by the classic carboxylic acid dimer formation, while another might feature a catemer (chain) motif stabilized by halogen bonds. The study of polymorphism is a key aspect of crystal engineering, which seeks to design and control the assembly of molecules into solids with desired properties. ias.ac.in By systematically varying crystallization conditions such as solvent, temperature, and cooling rate, it may be possible to isolate and characterize different polymorphs of the title compound, each potentially exhibiting unique thermal stability, solubility, and mechanical properties. The study of polymorphism in related carboxylic acid systems has shown that subtle molecular changes can lead to significantly different packing arrangements. rsc.orgresearchgate.net

| Factor | Influence on Crystallization | Potential Outcome |

| Solvent | Polarity and hydrogen bonding ability can compete with intermolecular interactions. | Can favor the formation of specific synthons, leading to different polymorphs. |

| Temperature | Affects nucleation and growth kinetics; can overcome energy barriers to different crystal forms. | Thermodynamically stable vs. kinetically favored polymorphs can be isolated. |

| Saturation Level | Influences the rate of crystal growth. | Rapid crystallization may trap metastable polymorphs. |

| Additives | Can inhibit growth of certain crystal faces or act as templates. | Can selectively produce a desired polymorph. |

This table summarizes key factors in crystal engineering that could be used to explore the polymorphism of this compound.

Advanced Applications in Solid-State Chemistry (e.g., Direct Observation of Electron Transfer)

The unique molecular architecture of this compound, which integrates a polarizable bromophenyl group, an electron-withdrawing cyano moiety, and a hydrogen-bonding carboxylic acid function, suggests intriguing possibilities for its application in solid-state chemistry, particularly in the study of electron transfer phenomena. While direct experimental observation of electron transfer in crystalline this compound has not been extensively reported in the literature, its structural components provide a strong basis for predicting its potential behavior and for designing experiments to probe these properties.

The solid-state packing of this molecule is anticipated to be governed by a combination of intermolecular interactions. The carboxylic acid group is a strong promoter of hydrogen bonding, often leading to the formation of well-defined supramolecular structures such as dimers or catemers. The presence of the cyano group, with its significant dipole moment and ability to act as a hydrogen bond acceptor, can further influence the crystal lattice, potentially leading to the formation of complex hydrogen-bonded networks.

Moreover, the bromophenyl substituent introduces several key factors. The bromine atom can participate in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering to control solid-state architecture. Additionally, the aromatic rings can engage in π-π stacking interactions. The interplay between these forces—hydrogen bonding, halogen bonding, and π-π stacking—can lead to crystalline polymorphs with distinct electronic properties.

The potential for observing electron transfer in the solid state is rooted in the electronic nature of the substituents. The cyano group is a potent electron-withdrawing group, which can lower the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule. Conversely, the bromophenyl group, while having an inductive electron-withdrawing effect, also possesses polarizable π-orbitals. In a suitably organized crystal lattice, where molecules are in close proximity, it is conceivable that photoexcitation or application of an external electric field could induce charge transfer between adjacent molecules, forming a transient charge-separated state.

The direct observation of such electron transfer events would likely require advanced spectroscopic techniques. For instance, time-resolved transient absorption spectroscopy could be employed to detect the formation of radical ions following photoexcitation. In such an experiment, a laser pulse would excite the crystalline sample, and the subsequent changes in absorption would be monitored on a femtosecond or picosecond timescale, providing evidence for the generation and decay of charge carriers.

Another powerful technique is electron paramagnetic resonance (EPR) spectroscopy, which can detect species with unpaired electrons, such as the radical cation and radical anion that would be formed during an electron transfer event. Photo-EPR, where the sample is irradiated in situ, would be particularly well-suited for studying light-induced charge separation.

The table below summarizes key molecular parameters of this compound that are relevant to its potential solid-state electronic properties.

| Molecular Feature | Potential Influence on Solid-State Properties | Relevance to Electron Transfer |

| Carboxylic Acid Group | Strong hydrogen bonding, formation of dimers or chains. | Can mediate electronic coupling between molecules and influence the pathway of charge migration. |

| Cyano Group | Strong electron-withdrawing nature, participation in hydrogen bonding. | Lowers the LUMO energy, potentially creating acceptor sites for electrons. Can influence crystal packing to favor charge transfer pathways. |

| Bromophenyl Group | Potential for halogen bonding and π-π stacking. Heavy atom effect. | π-stacking can facilitate orbital overlap between adjacent molecules, which is crucial for electron transfer. The heavy bromine atom can influence spin-orbit coupling, potentially affecting the lifetime of charge-separated states. |

Furthermore, theoretical calculations based on density functional theory (DFT) could provide valuable insights into the electronic structure and potential for charge transfer in different crystalline arrangements of this compound. By simulating the electronic coupling between neighboring molecules in a crystal lattice, it would be possible to estimate the rates of electron transfer and to identify the most likely charge transfer pathways.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-(4-Bromophenyl)-3-cyanopropanoic acid. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and physical properties.

Commonly used methods include the B3LYP functional with a basis set such as 6-311G(d,p). nih.gov Such calculations can determine key electronic and structural parameters. For a molecule with a similar cyano-propanoate framework, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, DFT calculations were used to optimize the molecular geometry and compare it with experimental data from X-ray crystallography. nih.gov

A crucial aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For instance, in the aforementioned pyrazole (B372694) derivative, the HOMO was found to be centered on the 3-phenyl substituent, while the LUMO was located on the 2-cyano group and the ethyl propanoate chain, with a calculated energy gap of 5.77 eV. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group, indicating these as sites for potential electrophilic interaction.

Table 1: Calculated Electronic Properties of a Structurally Related Compound (ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate)

| Property | Value |

|---|---|

| EHOMO | -6.59 eV |

| ELUMO | -0.82 eV |

| Energy Gap (ΔE) | 5.77 eV |

Data sourced from a DFT study at the B3LYP/6–311 G(d,p) level. nih.gov

Molecular Modeling and Conformational Analysis

The flexibility of this compound arises from the possible rotations around its single bonds. Conformational analysis is the computational study of the different spatial arrangements (conformers) of the molecule and their relative energies. chemistrysteps.com This analysis is crucial as the molecule's biological activity and physical properties can be dependent on its preferred conformation.

The process typically involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. For acyclic molecules, Newman projections are often used to visualize conformers like the lower-energy staggered and higher-energy eclipsed arrangements. chemistrysteps.comyoutube.com

For this compound, key dihedral angles for analysis would include the bonds connecting the phenyl ring to the chiral carbon, and the bonds within the propanoic acid chain. The steric hindrance between the bulky bromophenyl group, the cyano group, and the carboxylic acid group will significantly influence the conformational preferences. Computational studies on other complex molecules, such as retinoic acids, have shown that steric interactions can lead to distorted, non-planar geometries being the most stable. nih.govuab.edu

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy, a key determinant of the reaction rate.

For this compound, one could computationally investigate its synthesis, for example, via a nucleophilic attack. Computational studies on the reaction mechanisms of similar compounds, like the dehalogenation of fluoroacetate (B1212596) by the FAcD enzyme, utilize Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. nih.gov These studies calculate the energy barriers for key steps, such as the nucleophilic attack, and can reveal how factors like protonation state influence the reaction energetics. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, providing a valuable complement to experimental data for structure confirmation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict 1H and 13C chemical shifts. The typical 13C NMR signal for a nitrile carbon (C≡N) appears in the range of 115-125 ppm. ucalgary.ca Protons adjacent to the cyano group typically show resonances between 2-3 ppm in the 1H NMR spectrum. ucalgary.ca Computational models can refine these predictions by accounting for the specific electronic environment of each nucleus in this compound.

Vibrational Frequencies (IR Spectroscopy): Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational spectrum, which can be compared with experimental results. The nitrile group (C≡N) has a very characteristic and strong absorption band around 2250 cm-1. ucalgary.ca Computational studies on various nitriles have shown that the exact frequency is sensitive to the local electrostatic environment and can be influenced by factors like hydrogen bonding. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. researchgate.net

Mass Spectral Fragmentation: While less common, computational methods can also provide insights into mass spectral fragmentation patterns. By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways that would be observed upon ionization in a mass spectrometer. A common fragmentation pattern for nitriles involves the loss of an alpha-hydrogen, leading to a weak M-1 peak. ucalgary.ca

Table 2: Characteristic Spectroscopic Data for Nitriles

| Spectroscopy | Feature | Typical Range |

|---|---|---|

| IR | C≡N stretch | ~2250 cm-1 |

| 13C NMR | C≡N | 115 - 125 ppm |

| 1H NMR | H-C-C≡N | 2 - 3 ppm |

Data compiled from general spectroscopic principles for the nitrile functional group. ucalgary.ca

Studies on Chirality and Enantiomeric Recognition

The central carbon atom in this compound, bonded to four different groups (a hydrogen atom, a 4-bromophenyl group, a cyano group, and a carboxymethyl group), is a stereocenter. This means the molecule is chiral and exists as a pair of enantiomers.

Computational methods can be employed to study this chirality. For instance, the absolute configuration of the enantiomers can be predicted by calculating their circular dichroism (CD) spectra. Computational modeling is also essential for understanding enantiomeric recognition, which is the basis for chiral separation techniques and stereoselective reactions.

This involves building computational models of the diastereomeric complexes formed between the enantiomers of this compound and a chiral selector molecule (e.g., a chiral stationary phase in chromatography). By calculating the interaction energies of these complexes, it is possible to predict which enantiomer will bind more strongly, and thus rationalize the observed elution order in a chiral separation. nih.gov Studies on chiral carboxylic acids have used DFT to investigate the mechanism and stereoselectivity of catalyzed reactions, highlighting the role of catalyst structure in determining the chiral outcome. nih.gov While experimental methods for the chiral analysis of amines, alcohols, and amino acids are well-developed, computational insights are increasingly valuable for designing new chiral selectors and catalysts. dntb.gov.ua

Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Synthetic Pathways

The utility of the bromophenyl-containing acid scaffold as a valuable intermediate is well-documented. For instance, the closely related (S)-3-(4-Bromophenyl)butanoic acid is recognized as a valuable building block for the pharmaceutical industry, with scalable synthetic routes developed for its production. orgsyn.orgorgsyn.org The presence of the bromine atom on the phenyl ring is particularly advantageous, as it provides a reactive handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at the para-position, dramatically increasing molecular complexity.

Furthermore, the carboxylic acid and nitrile groups can be selectively transformed. The carboxylic acid can be converted into esters, amides, or acid halides, or it can be reduced to a primary alcohol. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This dual reactivity allows the molecule to be elaborated in a stepwise fashion, building out different parts of a target molecule from a single, common intermediate. For example, derivatives of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazole have been synthesized using bromophenyl building blocks, highlighting the importance of this motif in constructing complex heterocyclic systems. mdpi.com

Utilization as a Building Block for Combinatorial Compound Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate large, diverse collections of related compounds, known as libraries. openaccessjournals.comnih.gov The success of this approach hinges on the use of versatile building blocks or scaffolds that can be systematically modified. 3-(4-Bromophenyl)-3-cyanopropanoic acid is an ideal candidate for such a scaffold due to its three distinct points of diversification.

The generation of a combinatorial library from this scaffold could proceed as follows:

Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily coupled with a diverse library of amines or alcohols to generate a wide array of amides and esters, respectively. This reaction is typically high-yielding and tolerant of various functional groups.

Aryl Bromide Modification: The 4-bromophenyl group can be subjected to various palladium-catalyzed cross-coupling reactions. Using a collection of different boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling), a second layer of diversity can be introduced.

Nitrile Group Transformation: The nitrile group can be converted into other functionalities, such as tetrazoles (via reaction with azides), which are common bioisosteres for carboxylic acids.

This multi-directional approach allows for the exponential growth of the library size from a single core structure. The synthesis of a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides serves as a practical example of how propanoic acid derivatives are employed as central scaffolds in library generation. mdpi.com The systematic application of these diversification strategies to this compound could yield novel compounds with potential applications in medicinal chemistry and materials science.

Table 1: Potential Diversification Reactions for Combinatorial Library Synthesis

| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Primary/Secondary Amines | Amide |

| Carboxylic Acid | Esterification | Alcohols | Ester |

| 4-Bromophenyl | Suzuki Coupling | Aryl/Alkyl Boronic Acids | Biaryl / Alkyl-aryl |

| 4-Bromophenyl | Buchwald-Hartwig | Amines | N-Aryl Amine |

| 4-Bromophenyl | Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes |

| Nitrile | [2+3] Cycloaddition | Sodium Azide | Tetrazole |

Precursor for Advanced Functional Molecules and Modified Amino Acids

The structural framework of this compound makes it an excellent precursor for the synthesis of non-proteinogenic amino acids, particularly β-amino acids. These modified amino acids are crucial components in the development of peptidomimetics, foldamers, and biologically active small molecules, as they can impart unique conformational constraints and resistance to enzymatic degradation.

The conversion to a β-amino acid can be achieved through the chemical reduction of the nitrile group to a primary amine. This transformation yields 3-amino-3-(4-bromophenyl)propanoic acid, a valuable β-amino acid derivative. The synthesis of N-protected (Boc and Fmoc) derivatives of the closely related 3-amino-3-(4-cyanophenyl)propanoic acid has been demonstrated, showcasing the feasibility of incorporating these types of structures into peptide synthesis. researchgate.netresearchgate.net The bromine atom on the phenyl ring remains intact during this transformation, providing a site for further functionalization, such as the introduction of fluorescent probes, radiolabels, or moieties for bioconjugation, as seen in the development of bromoacetyl-modified peptides. google.com

Furthermore, the scaffold is a precursor to other functional molecules. For example, research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has led to the discovery of compounds with promising antimicrobial activity. nih.gov By leveraging the reactivity of the nitrile, carboxylic acid, and aryl bromide groups, this compound can be elaborated into a wide range of advanced molecules with tailored biological or material properties.

Strategic Derivatization for Enhanced Analytical Performance (e.g., HPLC-UV/FLD/MS)

In analytical chemistry, particularly in liquid chromatography, the chemical structure of an analyte dictates its behavior and detectability. This compound possesses intrinsic properties that are advantageous for analysis and can be further enhanced through strategic derivatization.

Inherent Advantages for Mass Spectrometry (MS): The most significant feature is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. Consequently, any molecule containing a single bromine atom will exhibit a characteristic pair of peaks (M and M+2) in its mass spectrum with almost equal intensity. nih.gov This unique isotopic signature provides a high degree of confidence in identifying bromine-containing compounds in complex matrices and is a powerful tool for metabolite identification. nih.gov

Derivatization for Improved Chromatography and Detection: While the inherent bromine is excellent for MS, the compound's polarity, due to the carboxylic acid, can lead to poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns. nih.govlcms.cz To overcome this, the carboxylic acid group can be derivatized. This chemical modification serves two primary purposes:

Enhanced Chromatographic Retention: By converting the polar carboxylic acid into a less polar ester or amide, the molecule's hydrophobicity increases, leading to better retention and peak shape on reversed-phase columns. nih.gov

Improved Detector Response: Derivatization can be used to attach a chromophore or a fluorophore to the molecule, significantly enhancing its detectability by UV-Visible (UV) or Fluorescence (FLD) detectors. This is especially useful for trace-level analysis.

Table 2: Derivatization Strategies for Enhanced HPLC Analysis

| Analytical Goal | Derivatization Strategy | Reagent Example | Detector | Benefit |

| Improved MS Identification | None (Inherent Property) | - | MS | Characteristic M/M+2 isotope pattern from bromine provides high confidence in identification. nih.gov |

| Increased RP-HPLC Retention | Esterification | Diazomethane, Alkyl Halide | UV/MS | Increases hydrophobicity, leading to longer retention times and better peak shape. nih.gov |

| Enhanced UV Detection | Amidation with UV-active amine | p-Nitroaniline | HPLC-UV | Introduces a strong chromophore, lowering the limit of detection. |

| Enhanced Fluorescence Detection | Amidation with fluorescent amine | Dansyl cadaverine | HPLC-FLD | Introduces a highly fluorescent tag for ultra-sensitive quantification. |

Development of Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The development of new chiral ligands and auxiliaries is a continuous effort to improve the efficiency and selectivity of these reactions. This compound, which possesses a stereocenter at the C3 position, is a promising candidate for development in this area.

If the racemic mixture of the acid is resolved into its individual (R) and (S) enantiomers, each enantiomer can serve as a building block for chiral molecules.

Chiral Auxiliaries: An enantiomerically pure form of the acid can be covalently attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary can then direct a subsequent chemical reaction to occur stereoselectively on the substrate. After the reaction, the auxiliary can be cleaved and recycled.

Chiral Ligands: The resolved acid can be used as a starting material to synthesize more complex chiral ligands for metal-catalyzed reactions. The carboxylic acid provides a handle for building the ligand backbone, while the bromophenyl group can be functionalized, for example, by introducing phosphine (B1218219) groups via lithiation and reaction with chlorodiphenylphosphine. Such ligands can then coordinate to a metal center (e.g., rhodium, palladium, iridium), creating a chiral environment that can induce high enantioselectivity in a catalytic reaction. The synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid using a chiral BINAP ligand demonstrates the importance of chiral catalysts in producing enantiopure bromophenyl-containing building blocks, which themselves could be used to create new catalysts. orgsyn.org The use of cinchona-derived organocatalysts in reactions involving cyanocoumarins also highlights the synergy between chiral catalysts and cyano-containing substrates in asymmetric synthesis. nih.govnih.gov

The development of novel ligands and auxiliaries from readily accessible chiral building blocks like resolved this compound is a viable strategy for expanding the toolbox of asymmetric catalysis.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-3-cyanopropanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves brominated aromatic precursors and cyano group introduction. For example, a modified method for analogous bromophenyl derivatives uses zinc powder in anhydrous THF under nitrogen, followed by coupling reactions to introduce functional groups like cyano . Key factors include solvent choice (e.g., THF for moisture sensitivity), temperature control to avoid side reactions, and catalyst selection (e.g., palladium for cross-coupling). Yield optimization may require iterative adjustment of stoichiometry and reaction time.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Core techniques include:

- NMR spectroscopy : H and C NMR to verify aromatic bromine substitution patterns and cyano/acid proton environments .

- X-ray crystallography : Resolve stereochemistry and confirm molecular packing using software like SHELXL or OLEX2 .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected MW: ~280.54 g/mol for related derivatives) . Solubility data in DMSO or methanol should also be noted for experimental reproducibility .

Q. What are the primary research applications of this compound in organic chemistry?

The compound serves as:

- A building block for synthesizing complex molecules via substitution (e.g., bromine replacement) or coupling reactions .

- A precursor for bioactive molecules, leveraging the cyano group’s reactivity in nitrile-to-amide or carboxylic acid transformations .

- A model substrate for studying electronic effects of bromine and cyano groups on reaction kinetics .

Advanced Research Questions

Q. How can regioselectivity challenges during bromophenyl functionalization be addressed in the synthesis of derivatives?

Regioselective bromination or subsequent functionalization requires:

- Directing groups : Utilize meta-directing effects of the cyano group to control substitution positions .

- Computational modeling : Predict reactive sites using DFT calculations to optimize reaction pathways .

- Protection/deprotection strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] protection for the amino group in related compounds) to isolate desired products .

Q. What computational tools are recommended for analyzing non-covalent interactions in this compound crystals?

Advanced tools include:

- Hirshfeld surface analysis (via CrystalExplorer) to map intermolecular interactions like hydrogen bonds and halogen contacts .

- SHELXD/SHELXE for experimental phasing in crystallography, particularly for resolving twinned or high-symmetry crystals .

- Mercury CSD to compare packing motifs with analogous structures (e.g., 4-bromophenyl butanoic acid derivatives) .

Q. What mechanistic insights explain the biological activity of bromophenyl-cyanopropanoic acid derivatives?

Studies on structurally similar compounds suggest:

- Enzyme inhibition : The bromine and cyano groups may act as hydrogen bond acceptors, disrupting active sites (e.g., in anti-inflammatory targets like COX-2) .

- Steric effects : The bulky bromophenyl group could hinder substrate binding in enzymes, as seen in neuroprotective studies .

- Metabolic stability : The cyano group’s resistance to oxidation may enhance in vivo half-life compared to carboxylate analogs .

Q. How can polymorphism in this compound crystals be managed during X-ray analysis?

Strategies include:

- Solvent screening : Test crystallization in polar (e.g., methanol) vs. non-polar solvents to isolate stable polymorphs .

- Temperature gradients : Vary cooling rates during crystal growth to favor specific forms .

- TWINABS refinement : Address twinning issues in SHELXL for accurate structure resolution .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved for this compound?

Contradictions may arise from:

- Impurity interference : Use preparative HPLC to isolate pure fractions and re-analyze .

- Tautomerism : Dynamic NMR or variable-temperature studies to assess proton exchange in the cyano-carboxylic acid system .

- Isotopic patterns : Cross-validate bromine isotopic signatures in HRMS (e.g., Br/Br ratio) to confirm molecular identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.